molecular formula C9H15NO B3007354 N-(cyclopropylmethyl)cyclobutanecarboxamide CAS No. 64274-62-0

N-(cyclopropylmethyl)cyclobutanecarboxamide

Cat. No.: B3007354
CAS No.: 64274-62-0
M. Wt: 153.225
InChI Key: VLOZBOJVLZIRQC-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)cyclobutanecarboxamide is a synthetic organic compound characterized by a cyclobutane ring fused to a carboxamide group, with a cyclopropylmethyl substituent attached to the amide nitrogen. Its IUPAC name is derived from the parent cyclobutanecarboxylic acid, where the hydroxyl group is replaced by an amide linkage to a cyclopropylmethylamine moiety. Cyclobutanecarboxamides are of interest in medicinal chemistry due to their conformational rigidity, which may enhance binding affinity to biological targets.

Properties

IUPAC Name

N-(cyclopropylmethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9(8-2-1-3-8)10-6-7-4-5-7/h7-8H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOZBOJVLZIRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with cyclopropylmethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyclopropylmethyl)cyclobutanecarboxamide has found applications in several areas of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .

Comparison with Similar Compounds

N-(Pyrrolidin-3-yl)cyclobutanecarboxamide

  • Key Difference : The pyrrolidin-3-yl group introduces a secondary amine, enhancing solubility in polar solvents compared to the cyclopropylmethyl analog.
  • Implications : This polarity may improve bioavailability but reduce membrane permeability.

N-[3-Hydroxy-3-(thiophen-3-yl)propyl]cyclobutanecarboxamide

  • Implications : Thiophene-containing compounds often exhibit unique pharmacokinetic profiles due to sulfur’s electronegativity.

N-(3-Aminopropyl)-N-methylcyclobutanecarboxamide

  • Key Difference: The branched 3-aminopropyl and methyl groups create a tertiary amine, increasing steric bulk and basicity.
  • Implications : This may enhance interactions with acidic biological targets (e.g., enzymes or receptors).

N-Quinolinyl/Furanylmethyl Analogs

  • Key Difference: The quinoline and furan rings introduce planar aromatic systems, while the chloro and methoxy groups modulate electronic properties.

Physicochemical Properties

  • Cyclopropylmethyl vs. Pyrrolidinyl : The cyclopropylmethyl group’s sp³-hybridized carbon skeleton imparts rigidity and lipophilicity, contrasting with the pyrrolidinyl group’s polar amine. This difference may influence blood-brain barrier penetration.
  • Thiophene vs.

Biological Activity

N-(Cyclopropylmethyl)cyclobutanecarboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed examination of its biological activity, including enzyme interactions, receptor modulation, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane and cyclopropyl groups, which contribute to its chemical reactivity and biological interaction potential. The molecular formula can be summarized as follows:

  • Molecular Formula : C₇H₁₃N
  • Molecular Weight : 113.19 g/mol

The compound's structure allows for diverse interactions with biological macromolecules, influencing its activity as a potential pharmaceutical agent.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may function as either an inhibitor or an activator of various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases, including Alzheimer's disease and cancer. In vitro studies have demonstrated competitive inhibition with IC₅₀ values ranging from 10 to 1314 nM depending on structural modifications .
  • Receptor Modulation : this compound may influence receptor activity, thereby modulating signaling pathways involved in inflammation and neuroprotection.

Anti-inflammatory Properties

Recent studies have highlighted the compound's anti-inflammatory effects. In models of inflammation, it significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, compounds structurally related to this compound demonstrated marked reductions in nitric oxide (NO) levels in lipopolysaccharide-induced inflammation models .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. In cellular models simulating neurodegeneration, the compound exhibited the ability to prevent tau hyperphosphorylation, a hallmark of Alzheimer's disease pathology .

Case Studies

  • GSK-3β Inhibition Study :
    • A study explored various derivatives of this compound and their inhibitory effects on GSK-3β. The most potent derivatives contained cyclopropyl and cyclobutyl substituents, showcasing significant inhibitory activity with IC₅₀ values below 100 nM .
  • Inflammation Model :
    • In a model using BV-2 microglial cells, the compound reduced NO production significantly at concentrations as low as 1 µM, indicating its potential use in treating neuroinflammatory conditions .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
GSK-3β InhibitionIC₅₀ values ranging from 10 to 1314 nM
Anti-inflammatoryReduced IL-6 and TNF-α levels
NeuroprotectionPrevented tau hyperphosphorylation

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